molecular formula C15H25N5 B11738681 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11738681
M. Wt: 275.39 g/mol
InChI Key: NVPAPPVWDDMCLH-UHFFFAOYSA-N
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Description

The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and isobutyl groups attached to the pyrazole rings. The presence of these groups can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with suitable alkylating agents under controlled conditions. For instance, the reaction between 1-ethyl-3-methyl-1H-pyrazole and 1-(2-methylpropyl)-1H-pyrazole with formaldehyde and a primary amine can yield the desired compound through a Mannich reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially converting them into amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups. Halogenation using reagents like N-bromosuccinimide (NBS) is a common example.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of pyrazole rings makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” lies in its dual pyrazole structure with distinct alkyl substitutions. This configuration provides a versatile platform for chemical modifications and the exploration of diverse reactivity patterns, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C15H25N5/c1-5-19-11-15(13(4)18-19)8-16-6-14-7-17-20(10-14)9-12(2)3/h7,10-12,16H,5-6,8-9H2,1-4H3

InChI Key

NVPAPPVWDDMCLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)CC(C)C

Origin of Product

United States

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